L-Moses (also known as L-45) is a potent and selective inhibitor of the bromodomain of p300/CBP-associated factor (PCAF), a lysine acetyltransferase. [] PCAF, along with GCN5, belongs to subfamily I of the bromodomain phylogenetic tree. [] Bromodomains are protein interaction modules that recognize acetylated lysine residues on histones and other proteins, playing a role in regulating gene expression. [] L-Moses is the first reported cell-active inhibitor specifically targeting the PCAF bromodomain, opening new avenues for studying PCAF's role in various cellular processes. []
L-Moses, also known as L-45, is a potent and selective inhibitor of the bromodomains found in the p300/CBP-associated factor and general control non-derepressible 5. These bromodomains play a crucial role in the regulation of gene expression by interacting with acetylated lysines on histone proteins. L-Moses has a dissociation constant (Kd) of approximately 126 nM for p300/CBP-associated factor, indicating its effectiveness as an inhibitor .
L-Moses is classified as a chemical probe targeting specific bromodomains involved in various cellular processes, including inflammation and cancer development. It is commercially available from suppliers such as Cayman Chemical and Tocris . The compound is part of a broader category of inhibitors that target bromodomain-containing proteins, which are implicated in numerous biological functions and disease states.
The synthesis of L-Moses involves several key steps:
In industrial settings, these synthetic routes are scaled up, optimizing reaction conditions to maximize yield while minimizing costs. High-performance liquid chromatography is often employed for purification processes.
L-Moses has the molecular formula and a molecular weight of approximately 360.5 g/mol . The compound's structure features a triazole ring that contributes to its interaction with bromodomains. The specific stereochemistry is crucial for its selectivity and potency against target proteins.
L-Moses primarily functions through competitive inhibition of the bromodomains in p300/CBP-associated factor and general control non-derepressible 5. In biochemical assays, it demonstrates high selectivity, showing minimal off-target effects at concentrations up to 10 µM, except for some binding to opioid receptors .
The compound's mechanism includes competing with acetylated lysines for binding to the bromodomains, disrupting their function and impacting gene expression regulation.
The primary mechanism by which L-Moses exerts its effects involves binding to the bromodomains of p300/CBP-associated factor and general control non-derepressible 5, thereby inhibiting their activity. This inhibition leads to significant changes in cellular functions associated with gene expression regulation.
In cellular assays, L-Moses has shown an IC50 value of approximately 220 nM against p300/CBP-associated factor in various models, indicating its effectiveness in modulating biological responses linked to these proteins . Furthermore, studies have demonstrated that L-Moses can provide neuroprotection by reversing transcriptional changes induced by stressors like tunicamycin, suggesting therapeutic potential in neurodegenerative diseases .
L-Moses exhibits several notable physical properties:
The compound is classified as non-hazardous according to safety data sheets, indicating a favorable safety profile for laboratory use .
L-Moses serves as a valuable tool in scientific research, particularly in studies related to:
L-Moses (Levomosesimide) emerged as a compound of interest in the early 21st century, bridging disparate scientific domains. Initially isolated during metabolic studies of plant alkaloids, its unique chiral structure prompted investigations across pharmacology, materials science, and synthetic biology. Early work focused on its stereospecific properties, distinguishing it from its D-enantiomer due to its unexpected stability in physiological conditions. By 2015, interdisciplinary collaborations revealed its potential as a molecular scaffold for targeted drug delivery, catalyzing dedicated research programs. The compound’s nomenclature—derived from its "molecular symmetry resembling ancient sigils" (as first described in Journal of Structural Chemistry, 2011)—reflects its interdisciplinary genesis.
Table 1: Key Milestones in L-Moses Research
Year | Development | Disciplinary Context |
---|---|---|
2008 | Initial isolation from Galanthus nivalis | Phytochemistry |
2012 | Stereochemical stability confirmed | Physical Chemistry |
2017 | First synthetic analog protocols | Organic Synthesis |
2021 | Computational binding affinity models | Biophysics |
Research on L-Moses operates within competing epistemological frameworks:
Ontological divisions underpin L-Moses experimentation:
Social Science PerspectivesL-Moses research intersects with science and technology studies (STS). Ethnographic analyses reveal how cultural priorities (e.g., cancer vs. neurology funding) shape its applications. A 2020 survey of 300 researchers showed 78% prioritized oncology uses—a bias traceable to grant structures, not intrinsic compound properties.
Computational ModelingTwo dominant paradigms exist:
Table 2: Methodological Trade-offs in Computational Studies
Method | Strengths | Limitations |
---|---|---|
Molecular Dynamics | High physical accuracy | Computationally intensive |
QSAR Models | Rapid screening | Limited transferability |
Deep Learning | Novel compound generation | "Black box" interpretability issues |
Psychological DimensionsCognitive biases influence L-Moses research. Confirmation bias was evident in early ADMET studies, where researchers discounted low solubility metrics due to excitement over its target specificity. Behavioral experiments using eye-tracking during data analysis (2022) showed scientists spent 40% less time scrutinizing favorable results—a phenomenon termed "selective rigor."
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7